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Compound of Interest

Compound Name: 3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected
spectroscopic data for 3-Bromo-5-iodobenzaldehyde (CAS No: 188813-09-4). Due to the
limited availability of public experimental spectra for this specific compound, this document
leverages data from analogous compounds, namely 3-bromobenzaldehyde and 3-
iodobenzaldehyde, to provide a reliable predictive analysis. This guide is intended to assist
researchers in the identification and characterization of this important chemical intermediate.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for 3-Bromo-5-
iodobenzaldehyde. These predictions are based on the known spectral properties of closely
related monosubstituted benzaldehydes and the additive effects of the bromo and iodo
substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 3-Bromo-5-iodobenzaldehyde
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
Aldehydic proton (-
~9.95 Singlet veep (
CHO)
~8.15 Triplet ~1.5 Aromatic proton (H-2)
~8.05 Triplet ~1.5 Aromatic proton (H-6)
~7.95 Triplet ~1.5 Aromatic proton (H-4)

Note: The aromatic protons are expected to appear as closely spaced triplets or multiplets due

to small meta-couplings.

Table 2: Predicted 13C NMR Spectral Data for 3-Bromo-5-iodobenzaldehyde

Chemical Shift (6, ppm)

Assignment

~190 Aldehydic carbon (C=0)

~145 Aromatic carbon (C-1)

~140 Aromatic carbon (C-4)

~138 Aromatic carbon (C-6)

~130 Aromatic carbon (C-2)

~123 Aromatic carbon (C-3, attached to Br)
~95 Aromatic carbon (C-5, attached to I)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for 3-Bromo-5-iodobenzaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3080 Weak Aromatic C-H stretch
Aldehydic C-H stretch (Fermi
~2850, ~2750 Weak
doublet)
~1705 Strong Carbonyl (C=0) stretch
~1580, ~1470 Medium-Strong Aromatic C=C stretches
C-H out-of-plane bend
~880 Strong )
(isolated H's)
Below 800 Medium-Strong C-Br and C-I stretches

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for 3-Bromo-5-iodobenzaldehyde

mlz lon Comments

Molecular ion peak, showing
310/312 [M]* isotopic pattern for one

bromine atom.

309/311 [M-H]* Loss of the aldehydic proton.
281/283 [M-CHOJ* Loss of the formyl group.
154/156 [CeH3Br]* Loss of | and CHO.

127 [n+ lodine cation.

75 [CeHs]* Phenyl fragment.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for a solid
organic compound such as 3-Bromo-5-iodobenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-iodobenzaldehyde in
about 0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

H NMR Acquisition:

o Acquire a one-pulse proton spectrum.

o Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second,
and an acquisition time of 4 seconds.

13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2
seconds, and an acquisition time of 1 second.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and
press into a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:
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o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Record the sample spectrum over a range of 4000 to 400 cm~1.

o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for
example, from m/z 40 to 400.

o Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the
isotopic pattern of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound.
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Spectroscopic Analysis Workflow
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Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of an
organic compound.
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This guide provides a foundational set of predicted spectral data and standard methodologies
to aid in the analysis of 3-Bromo-5-iodobenzaldehyde. Researchers are encouraged to obtain
experimental data for their specific samples to confirm these predictions.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-iodobenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070385#3-bromo-5-iodobenzaldehyde-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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